Ethyl 4-bromoacetoacetate

Description

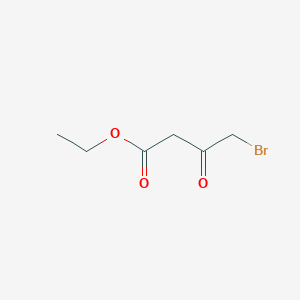

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDWUTQKXCZNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341720 | |

| Record name | Ethyl 4-bromoacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13176-46-0 | |

| Record name | Ethyl 4-bromoacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-bromoacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-bromoacetoacetate CAS number and physical properties

An In-Depth Technical Guide to Ethyl 4-bromoacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromoacetoacetate, with the CAS Number 13176-46-0 , is a valuable reagent and intermediate in the field of organic synthesis.[1][2][3] Its bifunctional nature, possessing both a bromine atom and an ester functional group, makes it a versatile building block for constructing more complex molecules.[1] This guide provides a comprehensive overview of its physical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the synthesis of pharmaceutical compounds.

Chemical and Physical Properties

Ethyl 4-bromoacetoacetate is a compound whose physical state at room temperature can be described as a colorless to yellow liquid or a white crystalline powder, which may be attributed to its melting point being close to ambient temperatures.[1] Quantitative data regarding its properties are summarized in the table below for clarity and ease of comparison.

| Property | Value | Source(s) |

| CAS Number | 13176-46-0 | [1][2][3] |

| Molecular Formula | C₆H₉BrO₃ | [1][2][3] |

| Molecular Weight | 209.04 g/mol | [1][2][3] |

| IUPAC Name | ethyl 4-bromo-3-oxobutanoate | [3] |

| Synonyms | 4-Bromo-3-oxobutyric acid ethyl ester, 4-Bromoacetoacetic acid ethyl ester | [1] |

| Appearance | White crystalline powder, Colorless to yellow liquid | [1] |

| Boiling Point | 231.6 °C (at 760 mmHg) 115-116 °C (at 15 mmHg) 70-71 °C (at 1 mmHg) | [1][4][5] |

| Melting Point | ~15-20 °C | |

| Density | 1.511 g/cm³ (at 28°C) 1.528 g/cm³ (at 18°C) | [1][2][4] |

| Flash Point | 93.9 °C | [1] |

| Refractive Index | 1.5281 (estimate) | [1] |

| Vapor Pressure | 0.0616 mmHg at 25°C | [1] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether. | |

| Storage | Store at 2-8°C, protected from light in a well-closed container. | [2] |

Experimental Protocols

Synthesis of Ethyl 4-bromoacetoacetate

A common and effective method for the synthesis of ethyl 4-bromoacetoacetate involves the bromination of ethyl acetoacetate (B1235776). The following protocol is based on established procedures.

Materials:

-

Ethyl acetoacetate (10.0 g, 76.9 mmol)

-

Bromine (12.3 g, 76.9 mmol)

-

Acetic acid (30 mL)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Water

Procedure:

-

A solution of Ethyl acetoacetate (10.0 g, 76.9 mmol, 1.0 eq) in acetic acid (30 mL) is prepared in a suitable reaction vessel.

-

The solution is cooled to 0 °C using an ice bath.

-

Bromine (12.3 g, 76.9 mmol, 1.0 eq) is added dropwise to the stirred solution over a period of 10 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for an additional hour.

-

The solvent (acetic acid) is removed under reduced pressure.

-

The resulting residue is diluted with water (50 mL).

-

The aqueous mixture is extracted three times with dichloromethane (50 mL each).

-

The combined organic layers are washed twice with brine (60 mL each).

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄).

-

The solvent is removed by concentration under reduced pressure to yield ethyl 4-bromo-3-oxobutanoate as a yellow oil (Expected yield: ~14.3 g, 85%).[4]

Applications in Organic Synthesis

Ethyl 4-bromoacetoacetate serves as a key intermediate in various organic reactions due to its reactive sites. It is widely employed in research and industrial settings for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]

Key reactions involving this compound include:

-

Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for substitution reactions to introduce the acetoacetate moiety into other molecules.[1][2]

-

Aldol Condensation: The active methylene (B1212753) group can participate in aldol-type reactions.[1]

-

Michael Addition: It can act as a Michael donor in conjugate addition reactions.[1]

A significant application is its use in the synthesis of quinoline (B57606) derivatives, which are important scaffolds in many biologically active compounds.[2] The compound provides a carbon backbone that can be elaborated and cyclized to form the quinoline ring system.

Safety Information

Ethyl 4-bromoacetoacetate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is considered harmful if swallowed and can cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Hazard Statements:

-

H302: Harmful if swallowed[5]

-

H314: Causes severe skin burns and eye damage

-

H315: Causes skin irritation[5]

-

H319: Causes serious eye irritation[5]

-

H335: May cause respiratory irritation[5]

References

Synthesis of Ethyl 4-bromoacetoacetate from ethyl acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ethyl 4-bromoacetoacetate from ethyl acetoacetate (B1235776). This guide details two primary synthetic routes: direct bromination and a modified Reformatsky reaction. It includes detailed experimental protocols, mechanistic insights, and a summary of relevant quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

Ethyl 4-bromoacetoacetate is a valuable reagent in organic synthesis, serving as a key building block for a variety of heterocyclic compounds and more complex molecular architectures. Its bifunctional nature, possessing both a reactive bromine atom and a β-keto ester moiety, allows for a diverse range of chemical transformations. This guide focuses on the practical synthesis of this compound from the readily available starting material, ethyl acetoacetate.

Physicochemical Properties of Ethyl 4-bromoacetoacetate

A summary of the key physical and chemical properties of the target compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₉BrO₃ |

| Molecular Weight | 209.04 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 115-116 °C at 15 mmHg |

| Density | Approximately 1.511 g/cm³ at 28 °C |

| CAS Number | 13176-46-0 |

Synthesis Route 1: Direct Bromination of Ethyl Acetoacetate

The most common and straightforward method for the synthesis of ethyl 4-bromoacetoacetate is the direct bromination of ethyl acetoacetate. This reaction proceeds via an acid-catalyzed enolization of the starting material, followed by electrophilic attack by bromine.

Reaction Mechanism

The bromination of ethyl acetoacetate in the presence of an acid catalyst, such as acetic acid, involves a keto-enol tautomerism. The ketone form of ethyl acetoacetate is in equilibrium with its enol tautomer. The acid catalyzes the formation of the enol, which then acts as a nucleophile and attacks a molecule of bromine. Subsequent deprotonation yields the α-brominated product, ethyl 4-bromoacetoacetate.

Experimental Protocol

This protocol is adapted from established literature procedures.

Materials:

-

Ethyl acetoacetate

-

Bromine

-

Glacial acetic acid

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of ethyl acetoacetate (10.0 g, 76.9 mmol, 1.0 eq) in glacial acetic acid (30 mL), add bromine (12.3 g, 76.9 mmol, 1.0 eq) dropwise at 0 °C over a period of 10 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Remove the solvent under reduced pressure.

-

Dilute the residue with water (50 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 60 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield ethyl 4-bromoacetoacetate as a yellow oil.

Summary of Reaction Parameters

| Parameter | Value |

| Starting Material | Ethyl acetoacetate |

| Reagent | Bromine |

| Solvent | Acetic acid |

| Temperature | 0 °C |

| Reaction Time | 1 hour |

| Reported Yield | ~85% |

Synthesis Route 2: Modified Reformatsky Reaction

An alternative route to ethyl 4-bromoacetoacetate involves a modified Reformatsky reaction. This method utilizes ethyl bromoacetate (B1195939) and magnesium in a suitable solvent. The reaction proceeds through the formation of a magnesium enolate, which then effectively dimerizes and hydrolyzes to form the desired product.

Logical Workflow

The modified Reformatsky reaction follows a distinct set of steps, from the formation of the organometallic reagent to the final product isolation.

Experimental Protocol

The following is a general procedure based on a patented method for the synthesis of ethyl 4-haloacetoacetates.[1]

Materials:

-

Ethyl bromoacetate

-

Magnesium turnings

-

Chloroform

-

Water (H₂O)

-

Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Benzene (B151609) (for azeotropic drying, optional)

Procedure:

-

React magnesium turnings with ethyl bromoacetate in chloroform at reflux to form the magnesium enolate complex.

-

Dilute the reaction mixture with water to precipitate the magnesium enolate salt.

-

Wash the precipitated salt with water.

-

Mix the washed salt with chloroform and acidify with a dilute solution of sulfuric acid, keeping the temperature below 30 °C to hydrolyze the enolate.

-

Separate the organic layer.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution until neutral, and then again with water.

-

Concentrate the organic layer under vacuum to obtain the crude product. Further purification can be achieved by azeotropic distillation with benzene to remove any remaining water.

Summary of Reaction Parameters

| Parameter | Value |

| Starting Material | Ethyl bromoacetate |

| Reagent | Magnesium |

| Solvent | Chloroform |

| Key Intermediate | Magnesium enolate |

| Reported Yield | 36% |

Conclusion

This technical guide has detailed two effective methods for the synthesis of ethyl 4-bromoacetoacetate from ethyl acetoacetate. The direct bromination method offers a high-yield and straightforward approach, making it suitable for many laboratory and industrial applications. The modified Reformatsky reaction provides an alternative synthetic route, which may be advantageous under specific circumstances. The choice of method will depend on factors such as available starting materials, desired purity, and scale of the synthesis. The provided experimental protocols and mechanistic insights are intended to aid researchers and drug development professionals in the efficient and safe production of this important chemical intermediate.

References

Spectroscopic Profile of Ethyl 4-bromoacetoacetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-bromoacetoacetate (CAS No. 13176-46-0), a key reagent in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of Ethyl 4-bromoacetoacetate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~4.0 | Singlet | 2H | -C(O)CH₂Br |

| ~3.6 | Singlet | 2H | -C(O)CH₂C(O)- |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

Note: Predicted data is based on the analysis of similar structures like ethyl acetoacetate (B1235776) and ethyl bromoacetate. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (ketone) |

| ~166 | C=O (ester) |

| ~62 | -OCH₂CH₃ |

| ~48 | -C(O)CH₂C(O)- |

| ~35 | -CH₂Br |

| ~14 | -OCH₂CH₃ |

Note: Specific peak assignments are based on publicly available data and spectral prediction tools.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1740 | C=O stretch (ester) |

| ~1720 | C=O stretch (ketone) |

| ~1200 | C-O stretch (ester) |

| ~650 | C-Br stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 208/210 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 163/165 | [M - OCH₂CH₃]⁺ |

| 129 | [M - Br]⁺ |

| 88 | [CH₃COOCH₂CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Synthesis of Ethyl 4-bromoacetoacetate

A common method for the synthesis of Ethyl 4-bromoacetoacetate involves the bromination of ethyl acetoacetate.[3] In a typical procedure, ethyl acetoacetate is dissolved in a suitable solvent, such as chloroform (B151607) or acetic acid, and then treated with a brominating agent like bromine at a controlled temperature, often around 0°C.[4] The reaction mixture is stirred for a period to ensure complete reaction. Post-reaction, the mixture is typically washed with a quenching agent like sodium sulfite (B76179) solution, followed by water and brine.[4] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.[4]

NMR Spectroscopy

A solution of Ethyl 4-bromoacetoacetate is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), inside a 5 mm NMR tube.[5][6][7][8][9] The tube is then placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 or 400 MHz. For ¹³C NMR, a proton-decoupled spectrum is obtained. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

IR Spectroscopy

For Fourier-Transform Infrared (FT-IR) spectroscopy, a thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[10] A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin film.[10][11] The plates are then mounted in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis for background correction.[12]

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.[1][13] The sample is introduced into the instrument, often via a direct insertion probe or a gas chromatograph for separation from any impurities. In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14] The resulting ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[13]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of Ethyl 4-bromoacetoacetate.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of Ethyl 4-bromoacetoacetate.

This guide provides essential spectroscopic information for Ethyl 4-bromoacetoacetate, facilitating its identification and use in various research and development applications.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. organomation.com [organomation.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Reactivity of the Active Methylene Group in Ethyl 4-bromoacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromoacetoacetate is a versatile bifunctional reagent of significant interest in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry and drug development. The presence of an active methylene (B1212753) group flanked by two carbonyl functionalities, in conjunction with a reactive bromine atom, imparts a unique and tunable reactivity profile to the molecule. This technical guide provides a comprehensive overview of the chemical behavior of the active methylene group in ethyl 4-bromoacetoacetate, focusing on its acidity, the dynamics of keto-enol tautomerism, and its utility in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and mechanistic insights are presented to serve as a valuable resource for researchers in the field.

Introduction: The Chemical Landscape of Ethyl 4-bromoacetoacetate

Ethyl 4-bromoacetoacetate, with the chemical formula C₆H₉BrO₃, is a derivative of ethyl acetoacetate (B1235776), a cornerstone building block in organic synthesis.[1] Its structure is characterized by a β-keto ester system, which is responsible for the presence of a highly reactive active methylene group at the C-2 position. The protons on this carbon are significantly acidic due to the electron-withdrawing effects of the adjacent ketone and ester carbonyl groups, which stabilize the resulting carbanion through resonance.

The introduction of a bromine atom at the C-4 position further modulates the electronic properties of the molecule, influencing the acidity of the active methylene protons and providing an additional electrophilic site for nucleophilic attack. This dual reactivity makes ethyl 4-bromoacetoacetate a powerful tool for the synthesis of a diverse array of complex molecules, including substituted furans, thiazoles, and pyridines, many of which are privileged structures in drug discovery.

Keto-Enol Tautomerism: The Dynamic Duo of Reactivity

Like other β-dicarbonyl compounds, ethyl 4-bromoacetoacetate exists as a mixture of two rapidly interconverting constitutional isomers, or tautomers: the keto form and the enol form.[2] This equilibrium, known as keto-enol tautomerism, is fundamental to understanding the reactivity of the active methylene group.

The keto form contains the traditional β-keto ester structure, while the enol form features a carbon-carbon double bond and a hydroxyl group. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the ester carbonyl group. The position of this equilibrium is sensitive to factors such as the solvent and temperature. In non-polar solvents, the enol form is generally favored due to the stability of the internal hydrogen bond, whereas in polar, hydrogen-bond-accepting solvents, the keto form may predominate.[2]

The enol tautomer is a key intermediate in many reactions, as the enolic hydroxyl group can be deprotonated to form an enolate, a potent nucleophile.

Keto [label="Keto Form", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Enol [label="Enol Form", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Keto -- Enol [label="Tautomerization", dir=both, color="#4285F4"]; }

Figure 1: Keto-enol tautomerism in ethyl 4-bromoacetoacetate.Acidity of the Active Methylene Group and Enolate Formation

The protons of the active methylene group in ethyl 4-bromoacetoacetate are significantly more acidic than those of a simple ketone or ester. This increased acidity is a direct consequence of the ability of both adjacent carbonyl groups to stabilize the negative charge of the conjugate base (the enolate) through resonance.

Treatment of ethyl 4-bromoacetoacetate with a suitable base, such as sodium ethoxide or another alkoxide, readily and quantitatively generates the corresponding enolate. This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the carbon or the oxygen atom. In most synthetically useful reactions, particularly C-C bond formation, the reaction occurs at the carbon atom.

Substrate [label="Ethyl 4-bromoacetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., NaOEt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolate [label="Enolate (Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"];

Substrate -> Enolate [label="+ Base", color="#EA4335"]; Base -> Enolate [style=invis]; }

Figure 2: Formation of the enolate from ethyl 4-bromoacetoacetate.Reactions of the Active Methylene Group

The nucleophilic enolate derived from ethyl 4-bromoacetoacetate is the key intermediate in a variety of important synthetic transformations.

C-Alkylation

The reaction of the enolate with alkyl halides is a fundamental method for the formation of new carbon-carbon bonds at the active methylene position. This reaction proceeds via an SN2 mechanism, where the enolate acts as the nucleophile.[3][4] The choice of base, solvent, and reaction conditions can influence the efficiency of the alkylation and minimize potential side reactions such as O-alkylation or dialkylation.

Table 1: Representative C-Alkylation Reactions of Ethyl Acetoacetate Derivatives

| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| 1-Bromopentane | Sodium ethoxide | Ethanol (B145695) | Ethyl 2-pentylacetoacetate | Not specified | [3][4] |

| Methyl iodide | Sodium ethoxide | Ethanol | Ethyl 2-methyl-2-pentylacetoacetate | Not specified | [3] |

| 1,3-Dibromopropane | Sodium ethoxide | Not specified | Cyclohexanone derivative | Not specified | [5] |

Experimental Protocol: General Procedure for C-Alkylation

A detailed protocol for the alkylation of ethyl acetoacetate, which can be adapted for ethyl 4-bromoacetoacetate, is as follows:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To the cooled sodium ethoxide solution, add ethyl 4-bromoacetoacetate dropwise with stirring.

-

After the addition is complete, add the alkyl halide dropwise.

-

Heat the reaction mixture to reflux for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Prepare Sodium Ethoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Add Ethyl 4-bromoacetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Add Alkyl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Reflux", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="Work-up", fillcolor="#F1F3F4", fontcolor="#202124"]; step6 [label="Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end; }

Figure 3: General workflow for the C-alkylation of ethyl 4-bromoacetoacetate.C-Acylation

The active methylene group can also be acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction provides access to β,δ-diketo esters, which are valuable synthetic intermediates.

Experimental Protocol: General Procedure for C-Acylation

-

Generate the enolate of ethyl 4-bromoacetoacetate using a suitable base (e.g., sodium ethoxide in an aprotic solvent like THF or DME).

-

Cool the enolate solution in an ice bath.

-

Add the acyl chloride or anhydride (B1165640) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

Cyclization Reactions

The combination of the active methylene group and the C-4 bromo functionality makes ethyl 4-bromoacetoacetate an excellent precursor for the synthesis of various heterocyclic compounds.

A classic and highly efficient method for the synthesis of thiazole (B1198619) derivatives involves the reaction of an α-haloketone with a thioamide.[6] In the case of ethyl 4-bromoacetoacetate, the active methylene group first reacts with a suitable reagent, and the resulting intermediate, which is an α-haloketone, then undergoes cyclization with a thioamide like thiourea (B124793). This reaction is a cornerstone in the synthesis of aminothiazoles, which are prevalent in many biologically active molecules.[7]

Table 2: Hantzsch Thiazole Synthesis with Ethyl Acetoacetate Analogs

| α-Haloketone Precursor | Thioamide | Solvent | Product | Yield (%) | Reference |

| Ethyl 4-bromo-3-oxopentanoate | Thiourea | Ethanol | Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate | Not specified | [7] |

| Ethyl 2-chloroacetoacetate | Thiourea | Ethanol/Ethyl Acetate | Ethyl 2-amino-4-methylthiazole-5-carboxylate | >98 | [5] |

Experimental Protocol: Synthesis of Ethyl 2-(2-Amino-5-methylthiazol-4-yl)acetate [7]

-

In a microwave test tube equipped with a magnetic stirring bar, combine ethyl 4-bromo-3-oxopentanoate (10 mmol) and thiourea (10 mmol) in ethanol (8 mL).

-

Seal the tube and place it in a microwave reactor.

-

Irradiate the mixture at 50°C (100 W) for 5 minutes.

-

After completion of the reaction (monitored by TLC), cool the mixture.

-

Remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the desired thiazole derivative.

Reactants [label="Ethyl 4-bromoacetoacetate\n+ Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Thioamide Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Aminothiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; Intermediate -> Cyclization [label="Dehydration", color="#EA4335"]; Cyclization -> Product; }

Figure 4: Simplified mechanism of the Hantzsch thiazole synthesis.The Feist-Benary synthesis is a condensation reaction between an α-halo ketone and a β-dicarbonyl compound in the presence of a base to produce substituted furans.[6] The active methylene group of ethyl 4-bromoacetoacetate can act as the β-dicarbonyl component, reacting with an α-halo ketone like chloroacetone (B47974) to form a furan (B31954) derivative. The reaction proceeds through the initial deprotonation of the active methylene group to form an enolate, which then attacks the α-halo ketone. A subsequent intramolecular cyclization and dehydration yields the furan ring.

Experimental Protocol: General Procedure for Feist-Benary Furan Synthesis

-

To a solution of ethyl 4-bromoacetoacetate in a suitable solvent (e.g., ethanol, pyridine), add a base (e.g., pyridine (B92270), triethylamine, or ammonia).

-

To this mixture, add the α-halo ketone (e.g., chloroacetone) dropwise.

-

Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Take up the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography or distillation to afford the substituted furan.

Reactants [label="Ethyl 4-bromoacetoacetate\n+ α-Halo Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolate [label="Enolate Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Adduct [label="Alkylated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Furan Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Enolate [label="+ Base", color="#EA4335"]; Enolate -> Adduct [label="+ α-Halo Ketone", color="#4285F4"]; Adduct -> Product [label="Cyclization &\nDehydration", color="#4285F4"]; }

Figure 5: Key steps in the Feist-Benary furan synthesis.While the classical Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia, modifications of this reaction can utilize ethyl 4-bromoacetoacetate.[8] The active methylene group participates in the initial condensation reactions, leading to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine.

Conclusion

The active methylene group in ethyl 4-bromoacetoacetate is a focal point of reactivity, enabling a wide range of synthetic transformations that are of great importance in the fields of organic synthesis and medicinal chemistry. The acidity of the methylene protons and the facile formation of a nucleophilic enolate are central to its utility in C-alkylation and C-acylation reactions. Furthermore, the interplay between the active methylene group and the C-4 bromo substituent provides a powerful platform for the construction of diverse and complex heterocyclic systems through reactions such as the Hantzsch thiazole synthesis and the Feist-Benary furan synthesis. A thorough understanding of the principles governing the reactivity of this versatile reagent, as detailed in this guide, is crucial for its effective application in the design and synthesis of novel chemical entities.

References

- 1. Ethyl 4-bromo-3-oxobutanoate | C6H9BrO3 | CID 575284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. brainly.com [brainly.com]

- 4. homework.study.com [homework.study.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

- 8. organicreactions.org [organicreactions.org]

An In-Depth Technical Guide to the Chemical Stability and Storage of Ethyl 4-bromoacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-bromoacetoacetate, a key building block in pharmaceutical and chemical synthesis, requires careful handling and storage to maintain its integrity and ensure the reliability of experimental outcomes. This technical guide provides a comprehensive overview of its chemical stability, recommended storage conditions, and potential degradation pathways.

Core Chemical Properties and Stability Profile

Ethyl 4-bromoacetoacetate is a reactive organic compound due to the presence of both an α-bromo ketone and a β-keto ester functional group.[1] These functionalities make the molecule susceptible to various degradation pathways, primarily hydrolysis and nucleophilic substitution. The stability of Ethyl 4-bromoacetoacetate is influenced by temperature, light, moisture, and pH.

Table 1: Summary of Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₉BrO₃ |

| Molecular Weight | 209.04 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 115-116 °C at 15 mmHg[2] |

| Density | Approximately 1.511 g/cm³ |

Recommended Storage Conditions

To minimize degradation and ensure a long shelf-life, specific storage conditions are critical. The following table summarizes the recommended storage protocols for Ethyl 4-bromoacetoacetate based on information from multiple chemical suppliers.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigeration) | Reduces the rate of potential decomposition reactions. |

| Light Exposure | Store in a dark place | Prevents potential photodegradation. |

| Atmosphere | Store under a dry, inert atmosphere | Minimizes contact with moisture to prevent hydrolysis. |

| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric contaminants. |

Potential Degradation Pathways

The primary degradation pathway for Ethyl 4-bromoacetoacetate is hydrolysis of the ester linkage, which can be catalyzed by both acidic and basic conditions. The presence of the α-bromo ketone functionality also makes it a potent alkylating agent, susceptible to reaction with various nucleophiles.

A general understanding of degradation can be inferred from the behavior of similar compounds. Forced degradation studies, a common practice in the pharmaceutical industry to understand a drug substance's stability, typically involve exposure to stress conditions such as acid, base, oxidation, heat, and light.[3][4][5][6][7]

Experimental Protocols for Stability Assessment (General)

1. Forced Degradation (Stress Testing) Protocol

A typical forced degradation study involves exposing the compound to various stress conditions.[4]

-

Acidic Hydrolysis: Dissolve Ethyl 4-bromoacetoacetate in a suitable solvent and treat with an acid (e.g., 0.1 M HCl). The reaction can be monitored at room temperature and elevated temperatures (e.g., 60°C) over time.

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and treat with a base (e.g., 0.1 M NaOH). Monitor the reaction at different temperatures.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose a solid or solution sample to high temperatures (e.g., 60-80°C).

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light. A common condition is a minimum of 1.2 million lux hours and 200 watt hours/m² of light.[7]

2. Analytical Method for Stability Monitoring

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent compound and its degradation products.

-

Column: A reverse-phase column (e.g., C18) is often suitable for this type of compound.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point.

-

Detection: UV detection is generally appropriate, given the presence of a chromophore in the molecule.

The method should be validated to ensure it is specific, accurate, precise, and linear for the quantification of Ethyl 4-bromoacetoacetate and its major degradants.

Conclusion

Ethyl 4-bromoacetoacetate is a valuable but reactive chemical that requires stringent storage and handling procedures to ensure its stability. By adhering to the recommended conditions of refrigeration, protection from light, and exclusion of moisture, researchers can minimize degradation and maintain the quality of this important synthetic intermediate. While specific quantitative stability data is limited, the principles of forced degradation studies provide a robust framework for assessing its stability profile and developing appropriate analytical methods for its quality control.

References

- 1. lookchem.com [lookchem.com]

- 2. Ethyl 4-bromoacetoacetate | 13176-46-0 [chemicalbook.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

- 6. sgs.com [sgs.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety Handling of Ethyl 4-bromoacetoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of Ethyl 4-bromoacetoacetate (CAS No. 13176-46-0), a key reagent in pharmaceutical and fine chemical synthesis.[1][2] Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

Ethyl 4-bromoacetoacetate is a hazardous chemical that requires careful handling. It is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] The compound is a lachrymator, meaning it can cause tearing.[4][5]

GHS Hazard Statements: H227, H302, H312, H315, H319, H332, H335[3][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethyl 4-bromoacetoacetate is provided in the table below. This information is essential for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₆H₉BrO₃ | [1][6] |

| Molecular Weight | 209.04 g/mol | [1][3][6][8] |

| Appearance | Colorless to yellow liquid or white crystalline powder | [1][8] |

| Boiling Point | 231.6 °C; 115-116 °C at 15 mmHg | [1][2] |

| Melting Point | Approximately 15-20 °C | [9] |

| Flash Point | 93.9 °C | [1] |

| Density | 1.511 g/cm³ | [1][6] |

| Vapor Pressure | 0.0616 mmHg at 25°C | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water. | [9][10] |

| pKa | 9.56 ± 0.46 (Predicted) | [1] |

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[5][11]

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[8][12]

-

Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[5][13]

-

Use non-sparking tools and take precautionary measures against static discharge.[5][11]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8][14]

Storage:

-

Keep containers tightly closed to prevent leakage and contamination.[5][8][15]

-

Store at temperatures between 2°C and 8°C, and protect from light.[1][6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][15]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling Ethyl 4-bromoacetoacetate.

| PPE Category | Specifications |

| Eye/Face Protection | Chemical safety goggles and a face shield should be worn to protect against splashes.[16] |

| Hand Protection | Wear protective gloves. For direct handling, heavy-duty neoprene or butyl rubber gloves over nitrile gloves are recommended.[8][14][16] |

| Body Protection | A chemical-resistant laboratory coat should be worn and fully buttoned.[8][14][16] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[4][5][8] |

First Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8][17] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][8][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][8][17] |

Accidental Release and Spill Cleanup Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Immediate Notification and Evacuation:

-

Alert all personnel in the immediate vicinity of the spill.

-

Evacuate non-essential personnel from the area.[14]

-

-

Control and Containment:

-

Personal Protective Equipment:

-

Don appropriate PPE, including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat, before approaching the spill.[19]

-

-

Cleanup:

-

Decontamination:

-

Waste Disposal:

-

Ventilation:

-

Ventilate the area of the spill after cleanup is complete.[14]

-

Experimental Protocol: Synthesis of a β-Keto Ester Derivative

This protocol outlines a general procedure for using Ethyl 4-bromoacetoacetate as an alkylating agent, with an emphasis on safety checkpoints.

Objective: To synthesize an ethyl 2-(acetyl)-3-arylpropanoate derivative via alkylation of a substituted benzene (B151609) with Ethyl 4-bromoacetoacetate.

Materials:

-

Ethyl 4-bromoacetoacetate

-

Substituted benzene (e.g., anisole)

-

Lewis acid catalyst (e.g., Aluminum chloride)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Quenching solution (e.g., cold dilute HCl)

-

Drying agent (e.g., anhydrous Magnesium sulfate)

Procedure:

-

Setup and Inert Atmosphere (Safety Checkpoint 1):

-

Assemble the reaction apparatus (round-bottom flask, condenser, addition funnel) in a certified chemical fume hood. Ensure all glassware is dry.

-

Purge the system with an inert gas (e.g., nitrogen or argon) to maintain anhydrous conditions.

-

-

Reagent Addition (Safety Checkpoint 2):

-

In the fume hood, carefully weigh and add the Lewis acid catalyst to the reaction flask containing the anhydrous solvent.

-

Dissolve the substituted benzene in the anhydrous solvent and add it to the reaction flask.

-

Measure the required amount of Ethyl 4-bromoacetoacetate in a graduated cylinder within the fume hood. Dilute with the anhydrous solvent in the addition funnel.

-

-

Reaction (Safety Checkpoint 3):

-

Cool the reaction mixture in an ice bath.

-

Add the Ethyl 4-bromoacetoacetate solution dropwise from the addition funnel to the reaction mixture with stirring. Control the rate of addition to manage any exothermic reaction.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

-

Workup (Safety Checkpoint 4):

-

Once the reaction is complete, slowly and carefully quench the reaction by pouring it over a mixture of ice and dilute hydrochloric acid in the fume hood. This step can be highly exothermic and may release fumes.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with brine.

-

-

Purification (Safety Checkpoint 5):

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator with appropriate cold trapping.

-

Purify the crude product by column chromatography or distillation, ensuring proper ventilation.

-

Diagrams

A [label="Hazard Identification\n(Ethyl 4-bromoacetoacetate)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Risk Assessment\n(Evaluate exposure potential)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Engineering Controls\n(Fume Hood, Ventilation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Administrative Controls\n(SOPs, Training)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Personal Protective Equipment\n(Gloves, Goggles, Lab Coat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Safe Work Practice\n(Handling and Storage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Emergency Preparedness\n(Spill Kit, First Aid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B; B -> C; B -> D; B -> E; C -> F; D -> F; E -> F; F -> G; }

Caption: Hazard Management Workflow for Ethyl 4-bromoacetoacetate.

Caption: Experimental Workflow with Safety Checkpoints.

References

- 1. Cas 13176-46-0,Ethyl 4-bromoacetoacetate | lookchem [lookchem.com]

- 2. Ethyl 4-bromoacetoacetate | 13176-46-0 [chemicalbook.com]

- 3. Ethyl 4-bromo-3-oxobutanoate | C6H9BrO3 | CID 575284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. Ethyl 4-bromoacetoacetate | 13176-46-0 | FE32023 [biosynth.com]

- 7. Ethyl 4-bromoacetoacetate | 13176-46-0 [sigmaaldrich.com]

- 8. lobachemie.com [lobachemie.com]

- 9. chembk.com [chembk.com]

- 10. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 11. fishersci.ie [fishersci.ie]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. nj.gov [nj.gov]

- 15. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. acs.org [acs.org]

- 19. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]

- 20. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

Solubility Profile of Ethyl 4-bromoacetoacetate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the solubility of ethyl 4-bromoacetoacetate, a key reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines the known qualitative solubility in common organic solvents and furnishes a general, robust experimental protocol for its quantitative determination. Furthermore, this guide presents a conceptual framework for understanding the intermolecular interactions governing its solubility and a standardized workflow for solubility assessment, both visualized using Graphviz diagrams.

Introduction

Ethyl 4-bromoacetoacetate (CAS No. 13176-46-0) is a functionalized β-ketoester with the molecular formula C₆H₉BrO₃. Its structure, incorporating an ester, a ketone, and a bromine atom, makes it a versatile building block in the synthesis of a wide array of chemical entities. The solubility of this compound in various organic solvents is a critical parameter for its effective use in reaction chemistry, purification processes, and formulation development. An understanding of its solubility behavior allows for optimal solvent selection, which can significantly impact reaction kinetics, yield, and purity of the final product.

Physical and Chemical Properties

A summary of the key physical and chemical properties of ethyl 4-bromoacetoacetate is provided below.

| Property | Value |

| Molecular Formula | C₆H₉BrO₃ |

| Molecular Weight | 209.04 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 115-116 °C at 15 mmHg[1] |

| Density | Approximately 1.511 g/cm³[1][2][3] |

Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for ethyl 4-bromoacetoacetate in common organic solvents. However, qualitative descriptions of its solubility are available.

Table 1: Qualitative Solubility of Ethyl 4-bromoacetoacetate in Select Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble[4] |

| Ethers | Diethyl Ether | Soluble[4] |

It is important to note that "soluble" is a qualitative term. For precise applications, quantitative determination of solubility is essential. The lack of specific data highlights a knowledge gap and underscores the need for experimental determination for any application requiring precise concentration control. Based on the principle of "like dissolves like," it can be inferred that ethyl 4-bromoacetoacetate, a polar organic molecule, will exhibit good solubility in other polar and moderately polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid solute, such as ethyl 4-bromoacetoacetate, in an organic solvent. This method is based on the widely used shake-flask method followed by quantitative analysis.

4.1. Materials

-

Ethyl 4-bromoacetoacetate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of ethyl 4-bromoacetoacetate to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) should be visible.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand in the constant temperature bath for at least 4 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Dilute the filtered supernatant with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC/GC):

-

Prepare a series of standard solutions of ethyl 4-bromoacetoacetate of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Analyze the diluted sample solution under the same conditions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

5.2. Conceptual Diagram of Intermolecular Interactions

The solubility of ethyl 4-bromoacetoacetate is governed by the balance of intermolecular forces between the solute and the solvent molecules.

Caption: Intermolecular Forces in Solubility.

Conclusion

References

An In-depth Technical Guide to the Mechanism of Bromination of Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bromination of ethyl acetoacetate (B1235776) is a fundamental reaction in organic synthesis, providing a key intermediate, ethyl α-bromoacetoacetate, utilized in the synthesis of a wide range of pharmaceuticals and other complex molecules. This guide provides a comprehensive overview of the mechanistic pathways of this reaction under both acidic and basic conditions. It details the critical role of keto-enol tautomerism, presents quantitative data on catalyst performance, outlines detailed experimental protocols, and provides spectroscopic data for the resulting product. The logical relationships and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the core principles governing this important transformation.

Introduction

Ethyl acetoacetate (EAA) is a versatile β-keto ester that exhibits keto-enol tautomerism, a feature central to its reactivity. The presence of the active methylene (B1212753) group flanked by two carbonyl functionalities makes the α-protons acidic and susceptible to substitution reactions. Bromination at this α-position is a key transformation, yielding ethyl 2-bromo-3-oxobutanoate, a valuable precursor in organic synthesis. The reaction can be effectively catalyzed by both acids and bases, each proceeding through a distinct mechanistic pathway that influences reaction rates and product distribution. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

The Role of Keto-Enol Tautomerism

Ethyl acetoacetate exists as an equilibrium mixture of its keto and enol tautomers. The keto form is generally the major species, but the enol form, while present in a smaller concentration, is highly reactive as a nucleophile. The interconversion between these two forms is the rate-determining step in acid-catalyzed halogenation reactions.

Caption: Keto-enol tautomerism of ethyl acetoacetate.

Acid-Catalyzed Bromination Mechanism

Under acidic conditions, the bromination of ethyl acetoacetate proceeds through an enol intermediate. The reaction is typically zero-order with respect to bromine, as the rate-limiting step is the acid-catalyzed enolization of the ketone.

The mechanism involves three key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the keto group, increasing the acidity of the α-protons.

-

Enol formation: A weak base (e.g., water or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of the enol tautomer.

-

Nucleophilic attack on bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine, forming a bromonium ion intermediate. Subsequent loss of a proton from the carbonyl oxygen regenerates the carbonyl group and yields the α-bromo product and the acid catalyst.

Caption: Acid-catalyzed bromination pathway.

Base-Catalyzed Bromination Mechanism

In the presence of a base, the bromination of ethyl acetoacetate occurs via an enolate intermediate. The reaction rate is dependent on the concentration of both the ethyl acetoacetate and the base.

The mechanism unfolds as follows:

-

Enolate formation: The base removes an acidic α-proton to form a resonance-stabilized enolate anion.

-

Nucleophilic attack on bromine: The negatively charged α-carbon of the enolate acts as a potent nucleophile and attacks a molecule of bromine. This step results in the formation of the α-bromo product and a bromide ion.

It is important to note that under basic conditions, polybromination can be a significant side reaction. The electron-withdrawing inductive effect of the first bromine atom increases the acidity of the remaining α-proton, making it more susceptible to removal by the base and subsequent reaction with another equivalent of bromine.

Caption: Base-catalyzed bromination pathway.

Quantitative Data Presentation

The efficiency of the bromination of ethyl acetoacetate is highly dependent on the choice of catalyst and reaction conditions. Below are tables summarizing key quantitative data from various studies.

Table 1: Comparison of Catalysts for the α-Monobromination of Ethyl Acetoacetate with N-Bromosuccinimide (NBS)[1]

| Catalyst (0.2 equiv) | Reaction Time (min) | Isolated Yield (%) |

| p-TsOH | 10 | 92 |

| Mg(ClO4)2 | 30 | 85 |

| NH4OAc | 60 | 78 |

| Et3N | 120 | 65 |

| None | 240 | <10 |

Table 2: Kinetic Data for the Cupric-Ion Catalyzed Bromination of Ethyl Acetoacetate[2]

The velocity constant (k*) for the first bromination step is influenced by the concentration of cupric nitrate.

| Concentration of Cu(NO3)2 (M) | Velocity Constant (k*) (min⁻¹) |

| 0.00000 | 0.01290 |

| 0.00125 | 0.01633 |

| 0.00250 | 0.01968 |

| 0.00500 | 0.02634 |

Experimental Protocols

Protocol 1: α-Monobromination of Ethyl Acetoacetate using N-Bromosuccinimide (NBS) and p-TsOH[1]

This protocol provides a high-yielding and efficient method for the selective monobromination of ethyl acetoacetate.

An In-depth Technical Guide to the Key Functional Groups of Ethyl 4-bromoacetoacetate

Abstract: Ethyl 4-bromoacetoacetate (EBAA) is a highly versatile bifunctional reagent extensively utilized in organic synthesis. Its value stems from the strategic placement of three key functional groups within a compact four-carbon backbone: an ethyl ester, a ketone, and a primary alkyl bromide positioned alpha to the ketone. This combination of functionalities allows for a diverse range of chemical transformations, making EBAA a crucial building block for the synthesis of complex heterocyclic compounds, pharmaceuticals, and agrochemicals. This guide provides a detailed examination of these functional groups, their physicochemical and spectroscopic characteristics, reactivity profiles, and key experimental protocols relevant to its application.

Molecular Structure and Core Functional Groups

Ethyl 4-bromoacetoacetate, with the IUPAC name ethyl 4-bromo-3-oxobutanoate, is a derivative of acetoacetic acid.[1] Its structure is characterized by multiple reactive centers, which can be selectively targeted under different reaction conditions.

The three principal functional groups are:

-

Ethyl Ester Group (-COOEt): This group is susceptible to nucleophilic acyl substitution reactions such as hydrolysis, transesterification, and amidation.

-

Ketone Group (C=O): Located at the C-3 position, this carbonyl group can undergo nucleophilic addition and condensation reactions.

-

α-Bromo Group (-CH₂Br): The bromine atom is situated on the carbon alpha to the ketone (C-4), creating a highly electrophilic center that is exceptionally reactive towards nucleophilic substitution (Sₙ2) reactions.[2]

Furthermore, the methylene (B1212753) protons at the C-2 position are acidic due to their location between two electron-withdrawing carbonyl groups. This "active methylene" group is readily deprotonated to form a stabilized enolate, a potent carbon nucleophile. This structural feature also gives rise to keto-enol tautomerism, where EBAA exists in equilibrium between its keto and enol forms.

Physicochemical and Spectroscopic Properties

The physical properties and spectroscopic signatures of EBAA are direct reflections of its constituent functional groups. All quantitative data is summarized below.

Table 1: Physicochemical Properties of Ethyl 4-bromoacetoacetate

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₆H₉BrO₃ | [1] |

| Molecular Weight | 209.04 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| CAS Number | 13176-46-0 | [1] |

| Density | 1.511 g/cm³ | [1] |

| Boiling Point | 231.6 °C (at 760 mmHg) | [1] |

| Refractive Index | 1.528 (estimate) | [1] |

| Storage Conditions | 2-8°C, protect from light |[1] |

Table 2: Predicted Spectroscopic Data for Ethyl 4-bromoacetoacetate Note: As direct experimental spectra for Ethyl 4-bromoacetoacetate are not readily available in public spectral databases, these values are predicted based on the known ranges for each functional group and data from analogous structures like ethyl acetoacetate (B1235776) and ethyl bromoacetate.

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | δ (ppm) | ~ 1.3 | -CH₃ (triplet) |

| δ (ppm) | ~ 4.2 | -OCH₂- (quartet) | |

| δ (ppm) | ~ 3.8 | -COCH₂CO- (singlet) | |

| δ (ppm) | ~ 4.1 | -COCH₂Br (singlet) | |

| ¹³C NMR | δ (ppm) | ~ 14 | -CH₃ |

| δ (ppm) | ~ 45 | -COCH₂Br | |

| δ (ppm) | ~ 48 | -COCH₂CO- | |

| δ (ppm) | ~ 62 | -OCH₂- | |

| δ (ppm) | ~ 166 | Ester C=O | |

| δ (ppm) | ~ 195 | Ketone C=O | |

| IR | ν (cm⁻¹) | ~ 1745 | Ester C=O stretch |

| ν (cm⁻¹) | ~ 1720 | Ketone C=O stretch | |

| ν (cm⁻¹) | ~ 1200 | C-O stretch | |

| ν (cm⁻¹) | ~ 650 | C-Br stretch |

Reactivity Profile and Logical Relationships

The synthetic utility of EBAA lies in the distinct reactivity of its four primary centers: the two electrophilic carbonyl carbons, the highly electrophilic α-brominated carbon, and the nucleophilic α-carbon (via its enolate). The following diagram illustrates these relationships.

-

C4 (α-Bromo Carbon): This is the most electrophilic carbon, making it a prime target for Sₙ2 reactions. It allows for the alkylation of a wide variety of nucleophiles, including amines, thiols, and carbanions. This reactivity is central to its use in the synthesis of heterocyclic structures like quinolines and dihydropyridines.[3][4]

-

C2 (Active Methylene): In the presence of a base, this position is readily deprotonated to form a resonance-stabilized enolate. This enolate is a strong nucleophile that can participate in aldol (B89426) condensations, Michael additions, and alkylation reactions.[1]

-

C3 (Ketone Carbonyl): The ketone carbonyl is electrophilic and can be attacked by strong nucleophiles like organometallics or reducing agents.

-

C1 (Ester Carbonyl): The ester is the least reactive electrophilic site but will undergo nucleophilic acyl substitution under forcing conditions (e.g., saponification with strong base and heat).

Key Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and application of Ethyl 4-bromoacetoacetate.

This protocol is adapted from established procedures for the α-bromination of ketones.

Objective: To synthesize Ethyl 4-bromoacetoacetate via the direct bromination of ethyl acetoacetate.

Materials:

-

Ethyl acetoacetate (1.0 mol)

-

Glacial Acetic Acid (500 mL)

-

Bromine (1.0 mol, 51 mL)

-

500 mL dropping funnel

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Water bath

-

Sodium carbonate (anhydrous)

-

Dichloromethane (B109758) (for extraction)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Setup: Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and a reflux condenser in a well-ventilated fume hood. Place the flask in a water bath.

-

Reaction Mixture: Charge the flask with ethyl acetoacetate (1.0 mol) and glacial acetic acid (500 mL).

-

Bromination: Begin stirring and gently warm the mixture to 40-50°C using the water bath. Add bromine (1.0 mol) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature and stirring throughout the addition. The characteristic red-brown color of bromine should fade as it is consumed.

-

Completion: After the addition is complete, continue stirring the mixture for an additional hour until the solution is nearly colorless.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into 1 L of ice-cold water with stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).

-

Washing: Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (2 x 200 mL, until effervescence ceases), and finally with brine (200 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation to yield pure Ethyl 4-bromoacetoacetate.

This protocol demonstrates the utility of EBAA in a classic multi-component reaction.

Objective: To synthesize a diethyl 1,4-dihydro-2,6-dimethyl-4-arylpyridine-3,5-dicarboxylate derivative.

Materials:

-

Ethyl acetoacetate (10 mmol)

-

Ethyl 4-bromoacetoacetate (10 mmol)

-

Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)

-

Ammonium (B1175870) acetate (B1210297) (15 mmol)

-

Ethanol (B145695) (50 mL)

-

100 mL round-bottom flask

-

Reflux condenser

Procedure:

-

Reaction Setup: To the 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), ethyl 4-bromoacetoacetate (10 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).[5][6]

-

Reflux: Attach the reflux condenser and heat the mixture to reflux with stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product often precipitates from the solution.

-

Filtration: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1,4-dihydropyridine (B1200194) derivative.

Conclusion

Ethyl 4-bromoacetoacetate is a powerful and versatile synthetic intermediate due to the presence of three distinct and strategically located functional groups. The interplay between the electrophilic α-bromo carbon, the nucleophilic active methylene carbon, and the two carbonyl centers provides chemists with a robust tool for constructing complex molecular architectures. A thorough understanding of the reactivity of each functional group, as detailed in this guide, is essential for its effective application in the fields of pharmaceutical development, agrochemical synthesis, and advanced materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl bromoacetate(105-36-2) 13C NMR [m.chemicalbook.com]

- 3. Ethyl 4-bromoacetoacetate | 13176-46-0 | FE32023 [biosynth.com]

- 4. lookchem.com [lookchem.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

Methodological & Application

The Hantzsch Synthesis: Utilizing Ethyl 4-bromoacetoacetate for Novel Pyridine Architectures

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Hantzsch pyridine (B92270) synthesis is a robust and versatile multicomponent reaction for the preparation of dihydropyridines and pyridines. While traditionally employing ethyl acetoacetate (B1235776), the strategic use of substituted analogs like ethyl 4-bromoacetoacetate opens avenues for novel functionalized pyridine scaffolds. This document provides detailed protocols and application notes on the synthesis of brominated pyridine derivatives, highlighting their potential in medicinal chemistry and materials science. It has been observed that the direct use of ethyl 4-bromoacetoacetate in the Hantzsch reaction is not the preferred synthetic route. A more effective, two-step approach involves the initial synthesis of a 2,6-dimethyl-1,4-dihydropyridine via the classic Hantzsch reaction, followed by a subsequent bromination of the methyl groups. This methodology allows for the controlled introduction of bromine, yielding versatile 2,6-bis(bromomethyl)pyridine (B1268884) intermediates.

Introduction

The Hantzsch synthesis, first reported in 1881, is a cornerstone of heterocyclic chemistry, involving the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1][2] The resulting 1,4-dihydropyridine (B1200194) (1,4-DHP) core is a privileged scaffold in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases.[3] Furthermore, the dihydropyridine (B1217469) ring can be readily oxidized to the corresponding aromatic pyridine, a structural motif present in a vast array of pharmaceuticals and functional materials.

The introduction of a bromine atom onto the pyridine scaffold significantly enhances its synthetic utility. Bromopyridines serve as versatile precursors for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.[4] This application note details a reliable two-step synthetic strategy to access 2,6-bis(bromomethyl)-substituted pyridines, starting from a classical Hantzsch reaction with ethyl acetoacetate.

Synthetic Strategy & Mechanism

The challenges associated with the direct use of ethyl 4-bromoacetoacetate in the one-pot Hantzsch synthesis, likely due to the lability of the C-Br bond under the reaction conditions, have led to the adoption of a more controlled two-step approach.

Step 1: Hantzsch Dihydropyridine Synthesis

The first step is the classic Hantzsch condensation to form a 2,6-dimethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylate. The reaction proceeds through a series of condensations and cyclization, as illustrated below. One equivalent of the β-ketoester and the aldehyde undergo a Knoevenagel condensation. Concurrently, a second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the product of the Knoevenagel condensation, followed by cyclization and dehydration, yields the 1,4-dihydropyridine.[5]

Step 2: Bromination of the 2,6-Dimethyl Groups

The second step involves the free-radical bromination of the methyl groups at the 2 and 6 positions of the dihydropyridine ring. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, often in the presence of a radical initiator, although the reaction can also proceed under photochemical or thermal conditions.[1][6]

Step 3: Aromatization (Optional)

The resulting 2,6-bis(bromomethyl)-1,4-dihydropyridine can be aromatized to the corresponding pyridine derivative. This is often achieved through oxidation.

Below is a DOT script for the overall synthetic workflow:

Caption: Synthetic workflow for 2,6-bis(bromomethyl)pyridines.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is a representative example of the Hantzsch synthesis.

Materials:

-

Ethyl acetoacetate

-

Ammonium acetate

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

-

Add ammonium acetate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold ethanol.

-

Purify the product by recrystallization from ethanol to yield the desired 1,4-dihydropyridine.

Protocol 2: Bromination of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

-

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

-

N-Bromosuccinimide (NBS)

-

1,2-Dimethoxyethane (B42094) (DME) or other suitable solvent

Procedure:

-

Dissolve the 2,6-dimethyl-1,4-dihydropyridine (1 equivalent) in 1,2-dimethoxyethane in a round-bottom flask protected from light.

-

Add N-bromosuccinimide (2.1 equivalents) portion-wise to the solution at room temperature.

-